molecular formula C15H21ClN2O5 B2845621 N-(tert-butoxycarbonyl)-N1-(5-chloro-2,4-dimethoxyphenyl)glycinamide CAS No. 1824025-38-8

N-(tert-butoxycarbonyl)-N1-(5-chloro-2,4-dimethoxyphenyl)glycinamide

Cat. No. B2845621
CAS RN: 1824025-38-8
M. Wt: 344.79
InChI Key: FWMPVJROVIGIKY-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(5-chloro-2,4-dimethoxyphenyl)glycinamide (or Boc-Cl-DMP-Gly) is an important synthetic compound used in various scientific research applications. It is a derivative of the amino acid glycine and is a key intermediate in the synthesis of a wide range of compounds. Boc-Cl-DMP-Gly has been studied extensively for its potential therapeutic applications, and its mechanism of action and biochemical and physiological effects have been elucidated.

Scientific Research Applications

Synthesis and Application in Peptide Chemistry

N-(tert-butoxycarbonyl)-N1-(5-chloro-2,4-dimethoxyphenyl)glycinamide serves as a pivotal intermediate in the synthesis of complex peptides and amino acid derivatives. For instance, the synthesis of acyclic derivatives of prolylleucylglycinamide through reactions involving tert-butoxycarbonyl groups has been demonstrated, highlighting the compound's utility in constructing peptide chains and frameworks (Haidukevich et al., 2019). Furthermore, research by Gaehde and Matsueda (2009) showed that N-tert-butoxycarbonyl derivatives are crucial for solid-phase synthesis applications, providing stable handles for peptide elongation and modification, which underscores the material's versatility in peptide synthesis protocols (Gaehde & Matsueda, 2009).

Materials Science and Supramolecular Chemistry

In materials science, the derivation of simple organic salts from tert-butoxycarbonyl-protected L-amino acids has led to the development of low molecular weight gelators with remarkable load-bearing, moldable, and self-healing properties. This innovation opens new avenues for the use of N-(tert-butoxycarbonyl)-based compounds in the design of supramolecular materials with potential applications in stress-bearing materials and other functional materials (Sahoo et al., 2012).

Organic Synthesis and Catalysis

The compound's role extends into organic synthesis and catalysis, where its derivatives facilitate the preparation of indoles and oxindoles, compounds of significant interest due to their biological activity and presence in natural products. The versatility of this compound derivatives in engaging in various organic transformations exemplifies the compound's utility in synthetic organic chemistry (Clark et al., 1991).

properties

IUPAC Name

tert-butyl N-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5/c1-15(2,3)23-14(20)17-8-13(19)18-10-6-9(16)11(21-4)7-12(10)22-5/h6-7H,8H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMPVJROVIGIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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